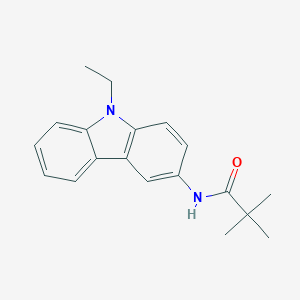
3-Pivaloylamino-9-ethyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pivaloylamino-9-ethyl-9H-carbazole, also known as PEHCB, is a carbazole derivative that has gained attention in scientific research due to its potential applications as a fluorescent probe and as a building block for organic electronics.
Mécanisme D'action
3-Pivaloylamino-9-ethyl-9H-carbazole acts as a fluorescence probe by binding to metal ions and undergoing a change in its fluorescence properties. The mechanism of action for its use in organic electronics involves its ability to transport charge due to its extended pi-conjugation system.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-Pivaloylamino-9-ethyl-9H-carbazole. However, it has been shown to be non-toxic and biocompatible, making it a potential candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Pivaloylamino-9-ethyl-9H-carbazole in lab experiments is its high thermal stability, which allows for easy handling and storage. However, one limitation is its low solubility in common organic solvents, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for the use of 3-Pivaloylamino-9-ethyl-9H-carbazole in scientific research. One potential application is in the field of bioimaging, where it could be used as a fluorescent probe for imaging specific biomolecules in cells. Additionally, further research could be done to explore its potential as a building block for organic electronics and its use in biomedical applications such as drug delivery.
Méthodes De Synthèse
3-Pivaloylamino-9-ethyl-9H-carbazole can be synthesized through a multistep reaction starting with 9-ethylcarbazole. The first step involves the protection of the carbazole nitrogen with tert-butoxycarbonyl (Boc) group. The Boc-protected carbazole is then reacted with pivaloyl chloride to obtain the pivaloylamino derivative. Finally, the Boc group is removed to yield the desired product, 3-Pivaloylamino-9-ethyl-9H-carbazole.
Applications De Recherche Scientifique
3-Pivaloylamino-9-ethyl-9H-carbazole has been used in scientific research as a fluorescent probe for detecting metal ions such as copper and mercury. It has also been used as a building block for organic electronics due to its high thermal stability and good charge transport properties.
Propriétés
Nom du produit |
3-Pivaloylamino-9-ethyl-9H-carbazole |
|---|---|
Formule moléculaire |
C19H22N2O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
N-(9-ethylcarbazol-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H22N2O/c1-5-21-16-9-7-6-8-14(16)15-12-13(10-11-17(15)21)20-18(22)19(2,3)4/h6-12H,5H2,1-4H3,(H,20,22) |
Clé InChI |
NQCAWWLKVMBESF-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C(C)(C)C)C3=CC=CC=C31 |
SMILES canonique |
CCN1C2=C(C=C(C=C2)NC(=O)C(C)(C)C)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)






